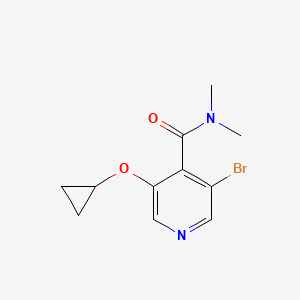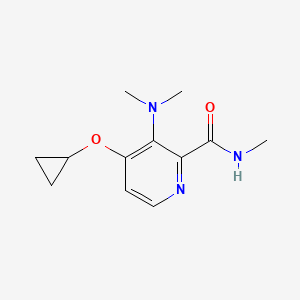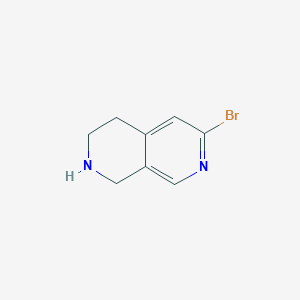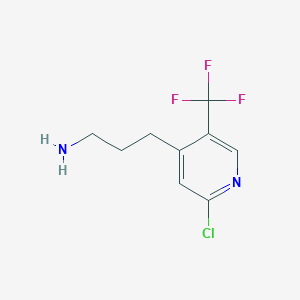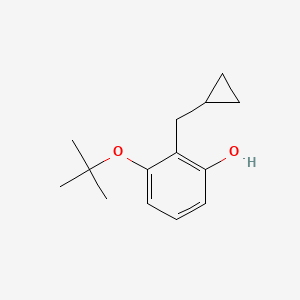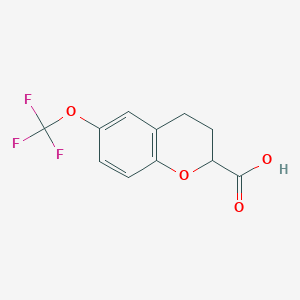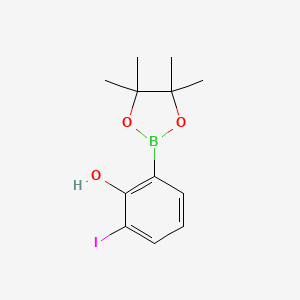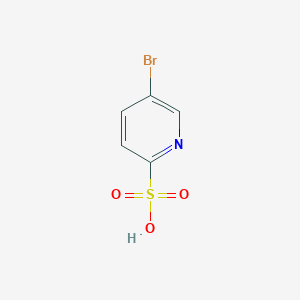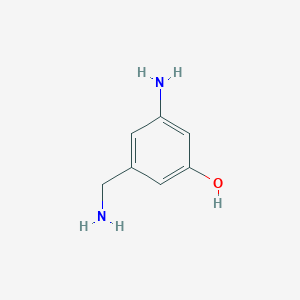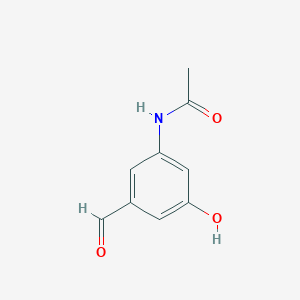![molecular formula C5H4N4 B14843980 5H-Pyrrolo[2,3-E][1,2,4]triazine](/img/structure/B14843980.png)
5H-Pyrrolo[2,3-E][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyrrolo[2,3-E][1,2,4]triazine is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its fused ring structure, which includes both pyrrole and triazine rings. The unique arrangement of nitrogen atoms within the triazine ring imparts distinct chemical properties and biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[2,3-E][1,2,4]triazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. For example, the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions can yield the desired triazine compound . Another approach involves the use of bromohydrazone intermediates, which undergo cyclization to form the triazine ring .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic methodologies. One such method utilizes simple building blocks like pyrrole, chloramine, and formamidine acetate, optimizing reaction conditions to achieve high yields and purity . The process is designed to be safe and cost-effective, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyrrolo[2,3-E][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The triazine ring allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenated derivatives and nucleophiles are often used under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Aplicaciones Científicas De Investigación
5H-Pyrrolo[2,3-E][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable building block in the synthesis of complex organic molecules.
Medicine: It is used in the development of kinase inhibitors and other therapeutic agents.
Mecanismo De Acción
The mechanism of action of 5H-Pyrrolo[2,3-E][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby blocking their activity . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: This compound shares a similar fused ring structure but differs in the position of nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but a different ring structure.
Uniqueness
5H-Pyrrolo[2,3-E][1,2,4]triazine is unique due to its specific arrangement of nitrogen atoms, which imparts distinct chemical reactivity and biological activity. Its ability to act as a kinase inhibitor and its versatility in synthetic applications make it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C5H4N4 |
|---|---|
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
5H-pyrrolo[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C5H4N4/c1-2-6-5-4(1)9-8-3-7-5/h1-3H,(H,6,7,8) |
Clave InChI |
JZWZBMIWJCNAOR-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C1N=NC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



